![molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2](/img/structure/B186255.png)
1-Chloro-3-methylbenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-methylbenzo[f]quinoline (MCBQ) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a polycyclic aromatic hydrocarbon (PAH) that contains a quinoline ring fused with a benzene ring. MCBQ has been found to have various applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of 1-Chloro-3-methylbenzo[f]quinoline involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to bind to DNA and disrupt its structure, leading to the inhibition of DNA synthesis. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells.
生化学的および生理学的効果
1-Chloro-3-methylbenzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway. 1-Chloro-3-methylbenzo[f]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This results in the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
実験室実験の利点と制限
1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments. It is a potent anticancer agent and can be used to induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has also been found to have low toxicity in normal cells, which makes it a promising chemotherapeutic agent. However, 1-Chloro-3-methylbenzo[f]quinoline has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab. 1-Chloro-3-methylbenzo[f]quinoline also has poor solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline. One direction is to study the molecular mechanisms of 1-Chloro-3-methylbenzo[f]quinoline-induced apoptosis in cancer cells. Another direction is to investigate the potential of 1-Chloro-3-methylbenzo[f]quinoline as a chemotherapeutic agent in animal models. It is also important to study the pharmacokinetics and pharmacodynamics of 1-Chloro-3-methylbenzo[f]quinoline to determine its optimal dosage and administration route. Finally, the development of new synthetic methods for 1-Chloro-3-methylbenzo[f]quinoline can lead to the production of more potent analogs with improved anticancer properties.
Conclusion
In conclusion, 1-Chloro-3-methylbenzo[f]quinoline is a promising compound for scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline, including the study of its molecular mechanisms, its potential as a chemotherapeutic agent, and the development of new synthetic methods.
合成法
The synthesis of 1-Chloro-3-methylbenzo[f]quinoline involves the condensation of 2-chlorobenzaldehyde with 2-amino-3-methylquinoline in the presence of a catalyst. The product is then purified by recrystallization. The chemical structure of 1-Chloro-3-methylbenzo[f]quinoline is shown in Figure 1.
科学的研究の応用
1-Chloro-3-methylbenzo[f]quinoline has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
特性
CAS番号 |
61773-02-2 |
|---|---|
製品名 |
1-Chloro-3-methylbenzo[f]quinoline |
分子式 |
C14H10ClN |
分子量 |
227.69 g/mol |
IUPAC名 |
1-chloro-3-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChIキー |
IZVQHCCAASQAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
正規SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



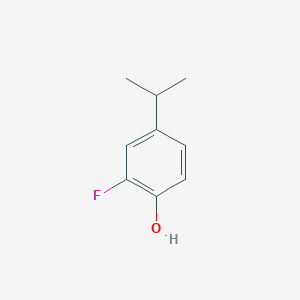



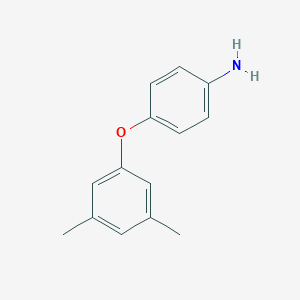

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
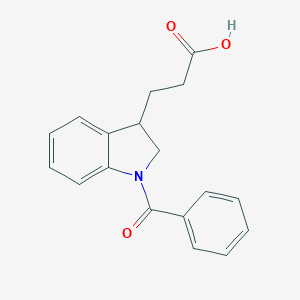
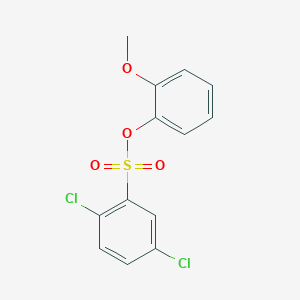
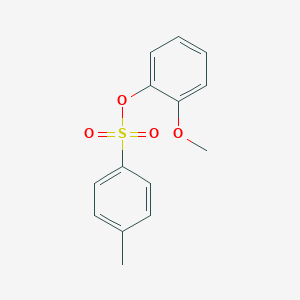
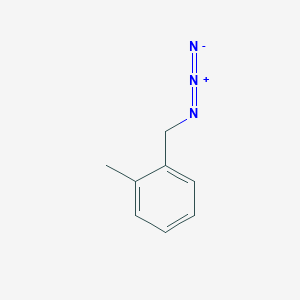
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
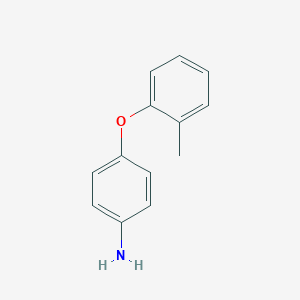
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)